![molecular formula C12H20N2O3 B1524965 1-BOC-4-Methoxy-piperidine-4-carbonitrile CAS No. 1082040-33-2](/img/structure/B1524965.png)
1-BOC-4-Methoxy-piperidine-4-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
A study by Halim & Ibrahim (2021) focused on synthesizing a novel compound using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with piperidine, resulting in a detailed analysis of its structural, thermochemical, and electronic properties through FT-IR, NMR, and DFT studies. This research highlights the compound's potential in synthesizing novel materials with specific physical and chemical characteristics (Halim & Ibrahim, 2021).
Anticancer Activity
The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile in ethanolic piperidine solution under microwave irradiation was characterized for its cytotoxic activity against several human cancer cell lines. This study, conducted by El Gaafary et al. (2021), provided valuable insights into the compound's potential use in developing new anticancer drugs, emphasizing the importance of structural modification for enhanced biological activity (El Gaafary et al., 2021).
Molecular Docking and Chemical Reactivity
Janani et al. (2020) conducted a comprehensive analysis of 1-Benzyl-4-(N-Boc-amino)piperidine, focusing on its molecular structure, spectroscopic properties, and chemical reactivity through various spectroscopic methods and theoretical calculations. This study also included molecular docking to investigate the compound's potential as a target for specific receptors, indicating its usefulness in drug design and pharmacological research (Janani et al., 2020).
properties
IUPAC Name |
tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWAZOMLQPDZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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